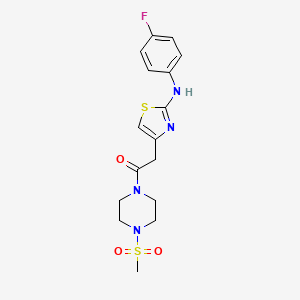

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals characterized by the presence of fluorophenyl, thiazole, and piperazine groups. These features suggest its potential relevance in medicinal chemistry due to the biological activities associated with these moieties. Research in this area often focuses on the synthesis and evaluation of such compounds for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions starting from basic chemical building blocks. For example, compounds with structural similarities have been synthesized using click chemistry approaches and various coupling reactions that involve nucleophilic substitution and cyclization steps (Govindhan et al., 2017). Microwave-assisted synthesis and electrochemical methods have also been employed to improve reaction efficiencies and yield (Said et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and MS (mass spectrometry). These methods provide detailed information about the molecular conformation, bonding patterns, and overall geometry (Amani & Nematollahi, 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the presence of a fluorophenyl group can affect the electron density and reactivity of the molecule, leading to specific interactions with biological targets. The piperazine ring can participate in nucleophilic substitution reactions, contributing to the compound's bioactivity (Fauber et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability are crucial for the compound's application in drug design. Techniques like TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) are used to assess these properties (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are determined based on the compound's structure. For example, the presence of a sulfonamide group can confer specific acid-base properties, influencing the compound's interaction with biological molecules (Foroumadi et al., 2005).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Activities

Research into similar compounds with structures related to 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone has shown promising antimicrobial and antiviral properties. For instance, synthesized fluorinated benzothiazolo imidazole compounds have demonstrated significant antimicrobial activity, indicating the potential for the development of new therapeutic agents targeting various bacterial and fungal infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, compounds with modifications on the piperazine ring have been synthesized and evaluated for their antiviral activity, including activity against HSV1 and HAV-MBB, highlighting the potential for these compounds in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Antimycobacterial and Antibacterial Agents

Research has also focused on the synthesis of derivatives with potential as antimycobacterial and antibacterial agents. A study on the synthesis of sparfloxacin derivatives explored their activity against various bacterial strains and Mycobacterium tuberculosis, providing insights into the structural requirements for antibacterial and antimycobacterial efficacy (Gurunani, Agrawal, Walde, & Ittadwar, 2022). This research suggests that modifications on the piperazine ring, such as those found in 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone, could lead to effective antimycobacterial and antibacterial agents.

Catalyst- and Solvent-Free Synthesis

An innovative approach to the synthesis of related compounds involves catalyst- and solvent-free conditions, using microwave-assisted techniques. This method has been applied to the synthesis of compounds with the thiazolo[3,2-b][1,2,4]triazoles class, demonstrating an efficient and environmentally friendly route to obtaining bioactive molecules (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019). The synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement is an example of the potential for innovative synthesis methods in developing new compounds with biological activity.

Synthesis of Bioactive Derivatives

Additionally, the synthesis of bioactive derivatives incorporating the piperazine moiety, as seen in 2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone, has been explored for their biological activities. These studies involve synthesizing and characterizing compounds for their antimicrobial, antifungal, and antimalarial activities, indicating a broad spectrum of potential therapeutic applications (Bhatt, Kant, & Singh, 2016).

Eigenschaften

IUPAC Name |

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S2/c1-26(23,24)21-8-6-20(7-9-21)15(22)10-14-11-25-16(19-14)18-13-4-2-12(17)3-5-13/h2-5,11H,6-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPFNXMJTSHMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2494090.png)

![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)

![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)